molecular formula C24H24O2 B6291869 4,4'-(4-Phenylcyclohexylidene)bisphenol CAS No. 130764-74-8

4,4'-(4-Phenylcyclohexylidene)bisphenol

Cat. No.: B6291869
CAS No.: 130764-74-8
M. Wt: 344.4 g/mol
InChI Key: IMWWXYNBBKULSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4’-(4-Phenylcyclohexylidene)bisphenol, also known as Bisphenol Z, is an organic compound with the molecular formula C18H20O2. It is a derivative of Bisphenol A and is characterized by its two hydroxyphenyl functional groups linked by a cyclohexylidene bridge. This compound is primarily used in the production of polymers and has applications in various fields due to its unique chemical properties .

Properties

IUPAC Name

4-[1-(4-hydroxyphenyl)-4-phenylcyclohexyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24O2/c25-22-10-6-20(7-11-22)24(21-8-12-23(26)13-9-21)16-14-19(15-17-24)18-4-2-1-3-5-18/h1-13,19,25-26H,14-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMWWXYNBBKULSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C2=CC=CC=C2)(C3=CC=C(C=C3)O)C4=CC=C(C=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-(4-Phenylcyclohexylidene)bisphenol typically involves the reaction of cyclohexanone with phenol in the presence of an acid catalyst. The reaction proceeds through a condensation mechanism, forming the desired bisphenol compound . The general reaction can be represented as follows:

Cyclohexanone+2Phenol4,4’-(4-Phenylcyclohexylidene)bisphenol+Water\text{Cyclohexanone} + 2 \text{Phenol} \rightarrow \text{4,4'-(4-Phenylcyclohexylidene)bisphenol} + \text{Water} Cyclohexanone+2Phenol→4,4’-(4-Phenylcyclohexylidene)bisphenol+Water

The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants.

Industrial Production Methods

In industrial settings, the production of 4,4’-(4-Phenylcyclohexylidene)bisphenol is optimized for high yield and purity. The process involves continuous flow reactors where the reactants are mixed and heated under controlled conditions. The product is then purified through crystallization and filtration to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

4,4’-(4-Phenylcyclohexylidene)bisphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4,4’-(4-Phenylcyclohexylidene)bisphenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4’-(4-Phenylcyclohexylidene)bisphenol involves its interaction with various molecular targets. It can bind to estrogen receptors, mimicking the effects of natural estrogens. This interaction can lead to changes in gene expression and cellular function. Additionally, the compound can interfere with other signaling pathways, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’-(4-Phenylcyclohexylidene)bisphenol is unique due to its cyclohexylidene bridge, which imparts distinct chemical and physical properties. This structural feature enhances its thermal stability and resistance to chemical degradation, making it suitable for high-performance applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.